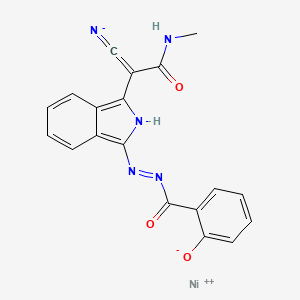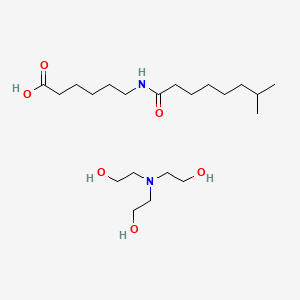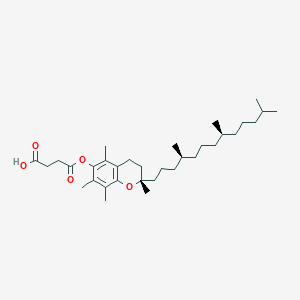
alpha-Tocopherol succinate, DL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Tocopherol succinate, DL-, also known as DL-alpha-tocopheryl hydrogen succinate, is a synthetic form of vitamin E. It is an ester of alpha-tocopherol and succinic acid, designed to enhance the stability and bioavailability of vitamin E. This compound is widely used in dietary supplements, pharmaceuticals, and cosmetics due to its antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Tocopherol succinate, DL-, is synthesized through the esterification of alpha-tocopherol with succinic anhydride. The reaction typically involves the following steps:
Esterification Reaction: Alpha-tocopherol is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 50-70°C for several hours.
Purification: The product is purified through recrystallization or chromatography to obtain pure alpha-tocopherol succinate, DL-.
Industrial Production Methods
In industrial settings, the production of alpha-tocopherol succinate, DL-, involves large-scale esterification processes. The reaction is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Alpha-Tocopherol succinate, DL-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tocopheryl quinone.
Hydrolysis: The ester bond can be hydrolyzed to release alpha-tocopherol and succinic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Tocopheryl quinone.
Hydrolysis: Alpha-tocopherol and succinic acid.
Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-Tocopherol succinate, DL-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the formulation of dietary supplements and cosmetic products for its antioxidant properties.
作用機序
Alpha-Tocopherol succinate, DL-, exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. The compound also modulates signaling pathways involved in cell proliferation and apoptosis. Key molecular targets include:
Reactive Oxygen Species (ROS): Neutralizes ROS to prevent cellular damage.
Apoptotic Pathways: Activates caspases and other apoptotic proteins to induce cell death in cancer cells.
類似化合物との比較
Alpha-Tocopherol succinate, DL-, is compared with other vitamin E derivatives such as:
Alpha-Tocopherol: The natural form of vitamin E, less stable than its succinate ester.
Alpha-Tocopheryl Acetate: Another esterified form, used for its stability and bioavailability.
Alpha-Tocopheryl Phosphate: A water-soluble derivative with unique applications in aqueous formulations.
Alpha-Tocopherol succinate, DL-, is unique due to its enhanced stability and bioavailability, making it a preferred choice in various applications.
特性
CAS番号 |
47801-19-4 |
|---|---|
分子式 |
C33H54O5 |
分子量 |
530.8 g/mol |
IUPAC名 |
4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid |
InChI |
InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m0/s1 |
InChIキー |
IELOKBJPULMYRW-IKTKBOKFSA-N |
異性体SMILES |
CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



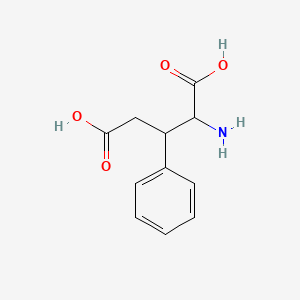
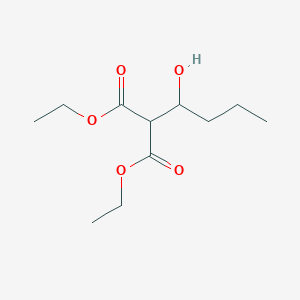
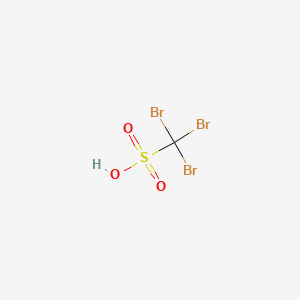
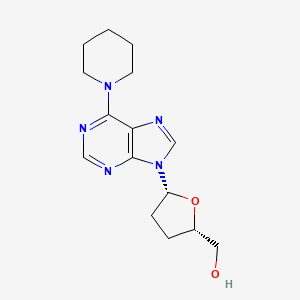

![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
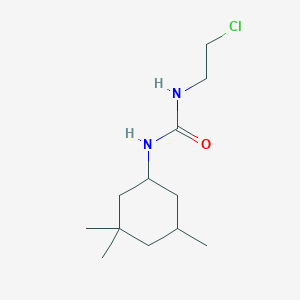
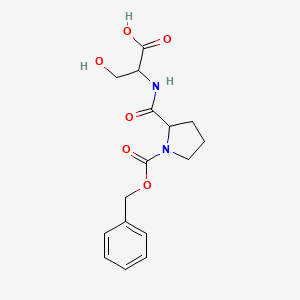
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
